1-chloro-4-cyclopropyl-2-iodobenzene
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Overview
Description
1-Chloro-4-cyclopropyl-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with chlorine, iodine, and a cyclopropyl group
Preparation Methods
The synthesis of 1-chloro-4-cyclopropyl-2-iodobenzene can be achieved through several routes. One common method involves the halogenation of a suitable precursor. For instance, starting with 4-cyclopropylphenol, the compound can be chlorinated and then iodinated under controlled conditions. The reaction typically requires the use of reagents such as thionyl chloride for chlorination and iodine monochloride for iodination. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Chloro-4-cyclopropyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The benzene ring can be subjected to oxidation reactions using reagents like potassium permanganate, leading to the formation of carboxylic acids. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Scientific Research Applications
1-Chloro-4-cyclopropyl-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential therapeutic agents, including antipsychotic and anti-inflammatory drugs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-chloro-4-cyclopropyl-2-iodobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically the leaving group, facilitating the introduction of new functional groups. In coupling reactions, the compound acts as an electrophile, forming new carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Chloro-4-cyclopropyl-2-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-Chloro-4-iodobenzene: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-4-cyclopropyl-2-iodobenzene: Substituting chlorine with bromine can alter the compound’s reactivity and physical properties.
4-Chloro-2-iodotoluene: The presence of a methyl group instead of a cyclopropyl group can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1434127-60-2 |
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Molecular Formula |
C9H8ClI |
Molecular Weight |
278.5 |
Purity |
95 |
Origin of Product |
United States |
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